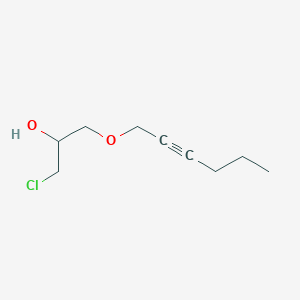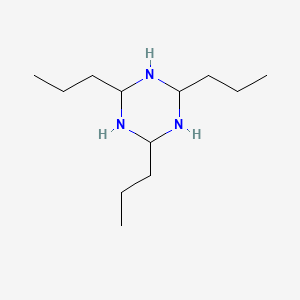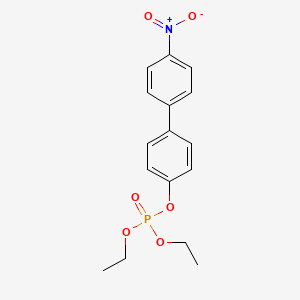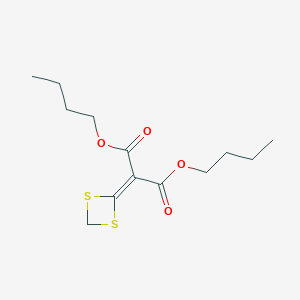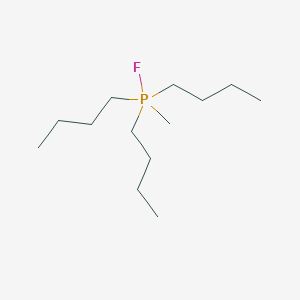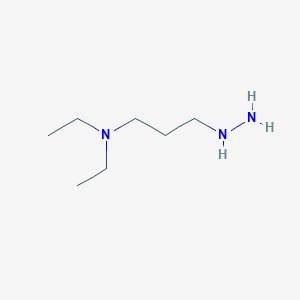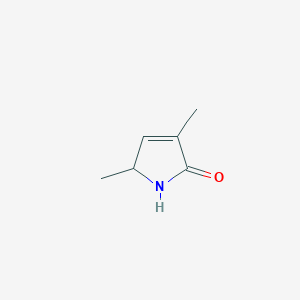![molecular formula C17H14 B14666113 2,11-Dihydro-1H-benzo[b]fluorene CAS No. 41593-26-4](/img/structure/B14666113.png)
2,11-Dihydro-1H-benzo[b]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-Dihydro-1H-benzo[b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12 It is a derivative of benzo[b]fluorene, characterized by the presence of two hydrogen atoms at the 2 and 11 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dihydro-1H-benzo[b]fluorene typically involves the hydrogenation of benzo[b]fluorene. This process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup involves hydrogenation at 50-100 psi and temperatures ranging from 50-100°C.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the product. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,11-Dihydro-1H-benzo[b]fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2,11-Dihydro-1H-benzo[b]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,11-Dihydro-1H-benzo[b]fluorene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]fluorene: The parent compound, lacking the additional hydrogen atoms at the 2 and 11 positions.
2,3-Benzofluorene: Another derivative with different substitution patterns.
Indeno[1,2-b]fluorene: A structurally related compound with a different arrangement of aromatic rings.
Uniqueness
2,11-Dihydro-1H-benzo[b]fluorene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds and materials.
Propriétés
Numéro CAS |
41593-26-4 |
|---|---|
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2,11-dihydro-1H-benzo[b]fluorene |
InChI |
InChI=1S/C17H14/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-2,4-6,8-9,11H,3,7,10H2 |
Clé InChI |
RXKTZOPRVWICAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


